2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a phenyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate reagents.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethoxyphenyl Group: This group is introduced through a nucleophilic substitution reaction using trifluoromethoxyphenyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the acetamide linkage, converting it to an amine.
Substitution: The phenyl and trifluoromethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Amines derived from the reduction of the acetamide linkage.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where current therapies are inadequate.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the phenyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazine
- 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)homopiperazine
Comparison
Compared to similar compounds, 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxyphenyl group. This group enhances its reactivity and potential bioactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c18-17(19,20)25-13-8-6-12(7-9-13)21-14(24)10-26-16-22-15(23-27-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJQLOJLGYRDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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